Technical Deep Dive: BW 245C Mechanism of Action
Technical Deep Dive: BW 245C Mechanism of Action
Target: Prostaglandin D2 Receptor 1 (DP1) Compound Class: Hydantoin Prostaglandin Analogue
Executive Summary
BW 245C is a synthetic hydantoin derivative that functions as a highly selective and potent agonist for the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both the DP1 and the DP2 (CRTH2) receptors, BW 245C discriminates effectively between these subtypes. It exhibits high affinity for DP1 while showing negligible activity at DP2, making it the "gold standard" pharmacological tool for isolating DP1-mediated biological responses.
Its primary mechanism involves the activation of the Gs-protein coupled signaling cascade , leading to the accumulation of intracellular cyclic AMP (cAMP). This molecular event drives its downstream physiological effects: inhibition of platelet aggregation, systemic vasodilation, and reduction of intraocular pressure (IOP).
Chemical Identity:
-
IUPAC Name: 7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid[2]
-
CAS Number: 72814-32-5[3]
Molecular Pharmacology & Selectivity
The utility of BW 245C lies in its ability to dissect the complex pharmacology of PGD2. PGD2 is promiscuous; however, BW 245C locks onto the DP1 receptor with high specificity.
Receptor Binding Profile
Quantitative analysis reveals that BW 245C binds to DP1 with nanomolar affinity. Crucially, it does not displace PGD2 from the DP2 (CRTH2) receptor even at high micromolar concentrations.
| Receptor Target | Affinity / Potency | Interaction Type | Physiological Outcome |
| DP1 (PTGDR) | Ki ≈ 0.9 nM | Full Agonist | Vasodilation, Platelet Inhibition |
| DP2 (CRTH2) | Ki > 10,000 nM | Inactive | Chemotaxis (Not triggered by BW 245C) |
| EP2 | Low Potency | Partial Agonist | Minor cross-reactivity at high doses |
| EP4 | Low Potency | Partial Agonist | Minor cross-reactivity at high doses |
Data synthesized from radioligand binding assays and functional cAMP readouts [1, 2].[4][5]
Structural Basis of Activation
Recent cryo-EM studies of the DP1 receptor complexed with BW 245C reveal that the ligand occupies the orthosteric binding pocket but engages distinct sub-pockets compared to PGD2. The hydantoin core mimics the cyclopentane ring of PGD2, stabilizing the receptor in an active conformation that facilitates Gs-protein coupling. This "lock-and-key" mechanism excludes the Gi-coupled DP2 receptor due to steric incompatibility within the DP2 transmembrane bundle [3].
Mechanism of Action: Signal Transduction
The core mechanism of BW 245C is defined by the canonical Gs-Adenylate Cyclase-cAMP-PKA axis.
The Signaling Cascade
-
Ligand Binding: BW 245C binds to the extracellular face of the 7-transmembrane DP1 receptor.
-
Conformational Change: The receptor undergoes a conformational shift, exchanging GDP for GTP on the Gαs subunit.
-
Effector Activation: The activated Gαs subunit dissociates and stimulates Adenylyl Cyclase (AC) .
-
Second Messenger Generation: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .
-
Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Downstream Phosphorylation:
-
In Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), inhibiting calcium mobilization and preventing fibrinogen receptor (GPIIb/IIIa) activation.
-
In Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Ca2+-Calmodulin, leading to relaxation (vasodilation).
-
Visualization: DP1 Signaling Pathway
Caption: The Gs-coupled signaling cascade activated by BW 245C, leading to distinct physiological outcomes in platelets and smooth muscle.
Physiological & Therapeutic Implications[6][7][8][9]
Platelet Aggregation Inhibition
BW 245C is a potent anti-thrombotic agent in vitro and ex vivo. By elevating cAMP, it acts as a "brake" on platelet activation. It is approximately 8 times more potent than PGD2 in human plasma assays because it is resistant to rapid metabolism, unlike the endogenous ligand [4].
Ocular Hypotension (Glaucoma Research)
Topical application of BW 245C reduces Intraocular Pressure (IOP). The mechanism involves relaxation of the ciliary muscle and trabecular meshwork, increasing uveoscleral outflow. While effective in rabbit models, human clinical utility has been limited by side effects such as conjunctival hyperemia (redness) due to its potent vasodilatory properties [5].
Eosinophil Survival
Interestingly, while DP2 (CRTH2) drives eosinophil chemotaxis, DP1 activation by BW 245C has been shown to delay eosinophil apoptosis (EC50 ~0.8 µM). This suggests a complex role in inflammation where DP1 signaling might prolong the lifespan of immune cells at the site of inflammation [6].
Experimental Validation & Protocols
To validate the activity of BW 245C, researchers typically employ functional assays that measure cAMP directly or its downstream physiological consequences.
Protocol 1: Platelet Aggregation Inhibition (Born Method)
This is the standard functional assay to verify DP1 agonism in a physiological system.
Objective: Quantify the IC50 of BW 245C against ADP-induced aggregation.
-
Preparation: Collect human venous blood into citrate anticoagulant. Centrifuge at 200 x g for 15 mins to obtain Platelet Rich Plasma (PRP) .
-
Baseline: Calibrate the light transmission aggregometer (0% transmission = PRP; 100% transmission = Platelet Poor Plasma).
-
Incubation: Aliquot PRP into cuvettes. Add BW 245C (concentration range: 0.1 nM – 1 µM) or vehicle (DMSO/Saline). Incubate for 2 minutes at 37°C.
-
Induction: Add ADP (final concentration 5-10 µM) to induce aggregation.
-
Measurement: Record light transmission for 5 minutes. BW 245C will prevent the clearing of the solution (inhibition of aggregation).
-
Analysis: Plot % Inhibition vs. Log[BW 245C] to determine IC50.
Protocol 2: cAMP Accumulation Assay
This assay confirms the Gs-coupling mechanism.
Objective: Measure intracellular cAMP levels upon stimulation.
-
Cell Line: Use HEK293 cells stably expressing human DP1 receptor.
-
Pre-treatment: Incubate cells with IBMX (0.5 mM) for 30 mins. Note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal measured reflects total production.
-
Stimulation: Add BW 245C (1 nM - 10 µM) and incubate for 30-60 mins at 37°C.
-
Detection: Lyse cells and quantify cAMP using a FRET-based kit (e.g., HTRF or AlphaScreen).
-
Validation: The signal should be dose-dependent and blocked by a selective DP1 antagonist like BWA868C , but not by a DP2 antagonist.
Visualization: Experimental Workflow
Caption: Workflow for validating BW 245C activity using Platelet Rich Plasma (PRP) aggregometry.
References
-
Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]
-
The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. Source: British Journal of Pharmacology / PMC [Link]
-
Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. Source: Nature Communications / PubMed Central [Link]
-
Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2). Source: British Journal of Clinical Pharmacology [Link]
-
Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Source: Graefe's Archive for Clinical and Experimental Ophthalmology [Link]
-
DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils. Source: Immunology / NIH [Link]
Sources
- 1. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Bw 245c (C19H32N2O5) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. Unveiling the Potential of KT-00113: A Promising EP2/EP4 Dual Antagonist in Cancer Immunotherapy [synapse.patsnap.com]
- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
